An In-depth Technical Guide to 4-Nitro-[1,1'-biphenyl]-3-ol and Its Isomers
An In-depth Technical Guide to 4-Nitro-[1,1'-biphenyl]-3-ol and Its Isomers
An Introduction to Nitro-hydroxy Biphenyls
The nomenclature "4-NITRO-[1,1'-BIPHENYL]-3-OL" presents a degree of ambiguity regarding the precise positioning of the nitro and hydroxyl functional groups on the biphenyl framework. This technical guide will primarily focus on the well-documented isomer, 3-Nitro-[1,1'-biphenyl]-4-ol (CAS No. 885-82-5) , for which substantial data is available. Information on other related isomers, such as 4'-Nitro-[1,1'-biphenyl]-4-ol and 3'-Nitro-[1,1'-biphenyl]-4-ol, will also be included for comparative purposes. These compounds are of significant interest in various research and industrial fields due to their versatile chemical properties stemming from the presence of both nitro and hydroxyl groups.[1] Their applications range from being precursors in the synthesis of more complex organic molecules to potential therapeutic agents.[1][2]
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 3-Nitro-[1,1'-biphenyl]-4-ol and its related isomers are summarized below. These properties are crucial for their handling, application, and analysis.
| Property | 3-Nitro-[1,1'-biphenyl]-4-ol | 4'-Nitro-[1,1'-biphenyl]-4-ol | 3'-Nitro-[1,1'-biphenyl]-4-ol |
| CAS Number | 885-82-5[3][4] | 3916-44-7[5] | 53059-30-6[1] |
| Molecular Formula | C₁₂H₉NO₃[3] | C₁₂H₉NO₃[5] | C₁₂H₉NO₃[1] |
| Molecular Weight | 215.20 g/mol [3] | 215.21 g/mol [5] | 215.2 g/mol [1] |
| IUPAC Name | 2-nitro-4-phenylphenol[3] | 4'-nitro[1,1'-biphenyl]-4-ol | 4-(3-nitrophenyl)phenol[1] |
| Synonyms | 4-Hydroxy-3-nitrobiphenyl, 3-Nitro-4-biphenylol[3] | Not specified | Not specified |
| LogP | 3.71[4] | Not specified | Not specified |
Experimental Protocols: Synthesis of Nitro-hydroxy Biphenyls
The synthesis of nitro-hydroxy biphenyl derivatives can be achieved through various organic chemistry methodologies. The primary approaches involve either the functionalization of a pre-existing biphenyl core or the construction of the biphenyl structure through cross-coupling reactions.
General Synthesis Strategy via Suzuki Coupling
A common and efficient method for synthesizing substituted biphenyls is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol, this would typically involve the reaction of 3-nitrobromobenzene with 4-hydroxyphenylboronic acid.[1]
Detailed Protocol:
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Reaction Setup: To a reaction vessel, add the aryl halide (e.g., 3-nitrobromobenzene), the arylboronic acid (e.g., 4-hydroxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or DMF) and an aqueous solution for the base.
-
Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, often by column chromatography, to yield the pure nitro-hydroxy biphenyl.
Alternative Synthesis: Nitration and Hydroxylation
Another synthetic route involves the direct functionalization of the biphenyl scaffold. This typically involves two main steps:
-
Nitration: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto one of the phenyl rings.[1]
-
Hydroxylation: The resulting nitrobiphenyl then undergoes selective hydroxylation to introduce the hydroxyl group. This can be achieved using oxidizing agents under controlled conditions.[1]
Potential Applications and Biological Activity
Nitro-hydroxy biphenyls are valuable compounds with a range of potential applications, primarily driven by their reactive functional groups.
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Chemical Synthesis: They serve as crucial intermediates in the synthesis of more complex organic molecules.[1][2] The nitro group can be readily reduced to an amino group, which can then be further modified, for instance, in the production of azo dyes.[2] The hydroxyl group can also undergo various reactions, such as oxidation to form quinone derivatives.[1]
-
Medicinal Chemistry: Research has indicated that some nitro-hydroxy biphenyl derivatives may possess therapeutic properties, including potential anti-inflammatory and antimicrobial effects.[1] The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[2]
-
Materials Science: Substituted biphenyls are integral components in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[2]
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Industrial Chemicals: These compounds can be used in the manufacturing of dyes, pigments, and other specialty chemicals.[1]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-Nitro-[1,1'-biphenyl]-4-ol and its isomers. The following information is derived from available safety data sheets.
| Hazard Category | GHS Classification for 3-Nitro-[1,1'-biphenyl]-4-ol | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[3] | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[6][7] |
| Skin Irritation | H315: Causes skin irritation.[3] | Wear protective gloves and clothing.[6][7] |
| Eye Damage | H318: Causes serious eye damage.[3] | Wear eye and face protection.[6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6] |
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]
Disposal: Dispose of contents and container to an approved waste disposal plant.[6] It is important to prevent this chemical from entering the environment as it can be toxic to aquatic life with long-lasting effects.[6]
Spectral Information
A variety of spectral data is available for 3-Nitro-[1,1'-biphenyl]-4-ol, which is essential for its identification and characterization. This includes:
-
¹H NMR and ¹³C NMR Spectra: Available from sources such as SpectraBase.[3]
-
Mass Spectrometry (GC-MS): Data is available in the NIST database.[3]
-
Infrared (IR) Spectra: FTIR spectra are also available.[3]
This comprehensive spectral information allows for the unambiguous identification and quality control of the compound in a research or industrial setting.
References
- 1. Buy 3'-Nitro-[1,1'-biphenyl]-4-ol | 53059-30-6 [smolecule.com]
- 2. 3'-Nitro-[1,1'-biphenyl]-4-ol|RUO [benchchem.com]
- 3. 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitro(1,1’-biphenyl)-4-ol | SIELC Technologies [sielc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
